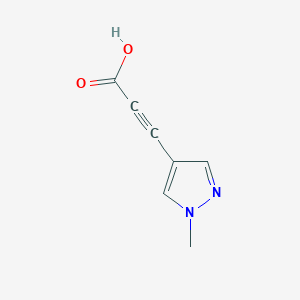
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is a chemical compound with the formula C7H6N2O2 and a molecular weight of 150.13 g/mol . It falls under the categories of Alkynes and Carboxylic Acids .
Molecular Structure Analysis
The molecular structure of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is represented by the formula C7H6N2O2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid include its molecular weight of 150.13 g/mol . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid and its derivatives have been the subject of various chemical syntheses and reactivity studies, demonstrating their potential in producing biologically active substances and materials with specific properties. The synthesis of α-methyl-β-(3-methylpyrazol-1-yl)-and α-methyl-β-(5-methylpyrazol-1-yl)propionic acids highlights the chemical versatility of methylpyrazolyl derivatives through reactions with methyl methacrylate, followed by hydrolysis and esterification processes (Attaryan, Baltayan, & Matsoyan, 2007). This reactivity forms a basis for further modifications and applications in various fields, including pharmaceuticals and materials science.
Corrosion Inhibition
Compounds containing the methylpyrazolyl group have shown significant promise as corrosion inhibitors, an application critical in protecting metals from corrosive environments. The inhibitory effect of bipyrazolic compounds on the corrosion of pure iron in acidic media demonstrates the potential of such derivatives to act as effective corrosion inhibitors, offering protection to metals through adsorption and formation of protective layers (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Biological Activity
Derivatives of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid have been synthesized and evaluated for various biological activities, including antimicrobial and anti-inflammatory properties. For example, new derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid exhibited significant anticonvulsive activity and potent antinociceptive action (Modzelewska-Banachiewicz et al., 2004), suggesting potential for development into therapeutic agents. Similarly, the synthesis of 2-arylhydrazononitriles and their transformation into indole-containing derivatives with antimicrobial activities further emphasizes the applicability of methylpyrazolyl derivatives in creating bioactive molecules (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Material Science and Catalysis
Methylpyrazolyl derivatives have also found applications in material science and catalysis, showcasing the diversity of their applicability. For instance, the use of hydrazoic acid in the synthesis of tetrazoles and acylamides in a continuous flow reactor illustrates the role of such compounds in facilitating safe and efficient chemical transformations, which is crucial for the development of new materials and chemical processes (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRCTUJGWNAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid | |
CAS RN |
1341369-17-2 |
Source


|
| Record name | 3-(1-methyl-1H-pyrazol-4-yl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid](/img/structure/B2646135.png)










![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)
![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)